Glycerophosphoethanolamine

説明

Overview of Glycerophospholipids and Glycerophosphoethanolamine within Cellular Membranes

Glycerophospholipids, also known as phosphoglycerides, represent a primary class of lipids that are fundamental to the structure and function of biological membranes in eukaryotes and many bacteria. wikipedia.orgresearchgate.net These molecules are amphipathic, meaning they possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) region. wikipedia.org Structurally, they are built upon a glycerol (B35011) backbone. creative-proteomics.com Two fatty acid chains are attached to the first and second carbons of the glycerol molecule via ester bonds, forming the hydrophobic tail. creative-proteomics.com The third carbon is linked to a phosphate (B84403) group, which in turn connects to a polar head group, forming the hydrophilic head. creative-proteomics.com This dual-character nature drives glycerophospholipids to spontaneously assemble into a lipid bilayer in aqueous environments, with the hydrophobic tails facing inward, shielded from water, and the hydrophilic heads facing outward, interacting with the aqueous environment inside and outside the cell. libretexts.orglibretexts.org This bilayer forms the basic framework of all cellular membranes, including the plasma membrane and the membranes enclosing organelles. libretexts.org

The diversity of glycerophospholipids arises from the different polar head groups that can be attached to the phosphate moiety. researchgate.net this compound (GPE), and more specifically its acylated form phosphatidylethanolamine (B1630911) (PE), is one of the most significant classes of glycerophospholipids found in mammalian membranes. rsc.orgresearchgate.net In PE, the polar head group is ethanolamine (B43304). libretexts.org PEs are major components of cellular membranes, contributing significantly to membrane structure. researchgate.net The composition of glycerophospholipids, including the specific types of fatty acid chains (which can be saturated or unsaturated) and the nature of the head group, critically influences membrane properties such as fluidity, permeability, and thickness. libretexts.orgresearchgate.net For instance, unsaturated fatty acids introduce kinks in the hydrophobic tails, preventing tight packing and thereby increasing membrane fluidity. libretexts.org

In many mammalian cells, phosphatidylethanolamine is particularly enriched on the inner leaflet (the side facing the cytosol) of the plasma membrane. wikipedia.org Beyond its structural role, it is involved in key cellular processes such as membrane fusion and fission, and it serves as a precursor for the synthesis of other lipids. nih.govfrontiersin.org The deacylated form, this compound, is a key metabolite in the turnover and breakdown of phosphatidylethanolamine. nih.gov

Table 1: Major Classes of Glycerophospholipids

| Class | Polar Head Group | Common Abbreviation | Primary Characteristics |

|---|---|---|---|

| Phosphatidic Acid | Hydrogen | PA | Anionic lipid; precursor for other glycerophospholipids. wikipathways.org |

| Phosphatidylethanolamine | Ethanolamine | PE | Key structural component, especially on the inner membrane leaflet; involved in membrane curvature. wikipedia.orgresearchgate.net |

| Phosphatidylcholine | Choline (B1196258) | PC | Often the most abundant glycerophospholipid in mammalian membranes; major structural component. researchgate.netrsc.org |

| Phosphatidylserine (B164497) | Serine | PS | Anionic lipid; typically on the inner leaflet, plays a role in cell signaling, particularly apoptosis. wikipedia.org |

| Phosphatidylinositol | Inositol (B14025) | PI | Anionic lipid; crucial in cell signaling pathways as a precursor to phosphorylated derivatives like PIP2 and PIP3. wikipedia.orgresearchgate.net |

Historical Perspectives and Foundational Discoveries in this compound Research

The journey to understanding this compound is intertwined with the broader history of lipid chemistry, which began with early observations of fats and oils. Key milestones mark the path from the initial discovery of phosphorus in brain lipids to the specific characterization and synthesis of the molecules that form the basis of membrane biology.

In the 19th century, researchers began to unravel the chemical composition of the brain, a tissue exceptionally rich in lipids. In 1811, Louis Nicolas Vauquelin first reported the presence of phosphorus bound to fats in the brain. gerli.com A pivotal moment came in 1884 when Johann L.W. Thudichum, in his comprehensive treatise on the chemical constitution of the brain, isolated and named several new lipid classes. gerli.com He distinguished "cephalin" as a phospholipid fraction distinct from "lecithin" (now known as phosphatidylcholine). gerli.com This cephalin (B164500) fraction was later understood to be primarily composed of phosphatidylethanolamine and phosphatidylserine.

The progression from isolation to structural elucidation and synthesis marked the 20th century. The exact structures of these complex lipids were gradually determined, differentiating the various head groups and the nature of the fatty acid attachments. A landmark achievement in the field was the first chemical synthesis of a specific glycerophospholipid. In 1947, W.G. Rose successfully synthesized dipalmitoyl this compound, providing definitive proof of its structure and opening the door for more detailed biochemical and biophysical studies. gerli.com This foundational work allowed scientists to move from studying crude extracts to investigating the precise functions of individual phospholipid species.

Table 2: Timeline of Key Discoveries

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1811 | First description of phosphorus bound to fat in the brain. | L.N. Vauquelin | Established the concept of phospholipids (B1166683) as a distinct chemical class. gerli.com |

| 1884 | Isolated and named "cephalin" from brain tissue, distinguishing it from lecithin. | J.L.W. Thudichum | Represented the first characterization of the phospholipid class to which phosphatidylethanolamine belongs. gerli.com |

Significance of this compound in Fundamental Biological Research

The importance of this compound (GPE) and its acylated form, phosphatidylethanolamine (PE), extends far beyond their role as static structural elements of cell membranes. They are dynamic molecules central to numerous cellular processes and are a subject of intense research in various fields of biology and medicine.

GPE is a critical intermediate in the metabolic pathways of phospholipids. It is a product of the breakdown (catabolism) of PE by phospholipases, enzymes that cleave fatty acids from the glycerol backbone. nih.gov The levels of GPE can reflect the rate of membrane phospholipid degradation. nih.govnih.gov Conversely, PE is synthesized through several pathways, most notably the Kennedy pathway, where ethanolamine is activated and ultimately transferred to a diacylglycerol molecule. researchgate.netnih.gov This constant turnover is vital for remodeling membrane composition in response to cellular needs and environmental stimuli. researchgate.net

In neuroscience, GPE and PE metabolism are of particular interest. The brain has a high concentration of lipids, with ethanolamine-containing phospholipids, including plasmalogens (a specific type of ether-linked PE), being especially abundant. researchgate.netmdpi.com Research has shown that altered phospholipid metabolism is a feature of certain neurodegenerative disorders. For instance, post-mortem studies of brains from patients with Alzheimer's disease have consistently found elevated concentrations of GPE and its choline counterpart, glycerophosphocholine (GPC). nih.govnih.govbohrium.com This finding suggests an accelerated rate of membrane phospholipid breakdown may be a key pathophysiological feature of the disease. nih.govnih.gov In vitro studies have also shown that GPE can protect human hippocampal neurons from cellular alterations associated with aging, suggesting a potential role in maintaining neuronal health. nih.gov

Furthermore, GPE and its metabolites can act as signaling molecules. The enzymatic degradation of PE not only produces GPE but also releases fatty acids, such as the omega-3 fatty acid docosahexaenoic acid (DHA) and the omega-6 fatty acid arachidonic acid, which are precursors to a vast array of potent lipid mediators that regulate inflammation, cell growth, and neuronal activity. researchgate.net GPE itself has been shown to competitively inhibit the enzyme lysophospholipase, suggesting it may play a regulatory role in the rate of membrane phospholipid degradation. nih.gov The study of GPE and its related pathways is therefore crucial for understanding fundamental cellular functions, including membrane dynamics, cell signaling, and the molecular basis of neurological diseases.

Table 3: Research Findings on the Role of this compound

| Research Area | Finding | Implication |

|---|---|---|

| Neurobiology / Alzheimer's Disease | Concentrations of GPE are significantly elevated in multiple brain regions of Alzheimer's disease patients compared to controls. nih.govbohrium.com | Suggests that accelerated degradation of phosphatidylethanolamine is a prominent metabolic defect in the disease. nih.gov |

| Cellular Metabolism | GPE is a key catabolite of phosphatidylethanolamine and can competitively inhibit lysophospholipase activity. nih.gov | Indicates a role for GPE in regulating the rate of membrane phospholipid turnover. nih.gov |

| Aging Research | GPE treatment was shown to counteract aging-related alterations in human hippocampal neurons in vitro, increasing PE content and glucose uptake. nih.gov | Highlights a potential protective role for GPE in mitigating cellular aging processes in the brain. nih.gov |

| Bacteriology | This compound (phosphatidylethanolamine) is a major membrane lipid in model organisms like E. coli and is synthesized from a central metabolite, CDP-diacylglycerol. nih.govmicrobiologyresearch.org | Underscores its fundamental structural role across different domains of life. |

| Membrane Biophysics | Ethanolamine plasmalogens (ether-linked PEs) are crucial for membrane structure, decreasing membrane fluidity and promoting non-lamellar phases, which are important for membrane fusion. frontiersin.orgnih.gov | Demonstrates the specialized functions of PE subclasses in modulating the physical properties and dynamic activities of membranes. |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Acyl-acyl carrier protein |

| Acylphosphatidylglycerol |

| Arachidonic acid |

| Cardiolipin (B10847521) |

| Cephalin |

| CDP-diacylglycerol |

| Choline |

| Diacylglycerol |

| Dipalmitoyl this compound |

| Docosahexaenoic acid (DHA) |

| Ethanolamine |

| Glycerol |

| Glycerophosphates |

| Glycerophosphocholine (GPC) |

| This compound (GPE) |

| Lecithin |

| Lysophospholipids |

| Phosphatidic Acid |

| Phosphatidylcholine (PC) |

| Phosphatidylethanolamine (PE) |

| Phosphatidylglycerol |

| Phosphatidylinositol (PI) |

| Phosphatidylserine (PS) |

| Plasmalogens |

| Sphingomyelin |

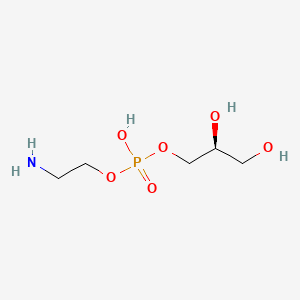

特性

CAS番号 |

59734-15-5 |

|---|---|

分子式 |

C5H14NO6P |

分子量 |

215.14 g/mol |

IUPAC名 |

2-aminoethyl [(2S)-2,3-dihydroxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m0/s1 |

InChIキー |

JZNWSCPGTDBMEW-YFKPBYRVSA-N |

SMILES |

C(COP(=O)(O)OCC(CO)O)N |

異性体SMILES |

C(COP(=O)(O)OC[C@H](CO)O)N |

正規SMILES |

C(COP(=O)(O)OCC(CO)O)N |

物理的記述 |

Solid |

同義語 |

glycerophosphoethanolamine glycerophosphorylethanolamine glycerylphosphorylethanolamine sn-glycerol-3-phosphoethanolamine |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of Glycerophosphoethanolamine

De Novo Biosynthesis Pathways

The primary route for the de novo synthesis of phosphatidylethanolamine (B1630911) is the CDP-ethanolamine pathway, also known as the Kennedy pathway. frontiersin.org This metabolic sequence involves the conversion of ethanolamine (B43304) and diacylglycerol (DAG) into PE through three key enzymatic steps. frontiersin.org

The CDP-Ethanolamine Pathway for Phosphatidylethanolamine Synthesis

The CDP-ethanolamine pathway is a fundamental process for the synthesis of PE, a major component of cellular membranes. nih.gov This pathway begins with the phosphorylation of ethanolamine and culminates in the transfer of a phosphoethanolamine headgroup to a diacylglycerol backbone.

The inaugural and committed step in the CDP-ethanolamine pathway is the phosphorylation of ethanolamine to produce phosphoethanolamine. nih.gov This reaction is catalyzed by the enzyme ethanolamine kinase (EK) and utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, yielding ADP as a byproduct. frontiersin.org The existence of specific ethanolamine kinases in mammals highlights the dedicated nature of this initial step in PE biosynthesis. nih.gov Overexpression of a mammalian ethanolamine-specific kinase has been shown to accelerate the entire CDP-ethanolamine pathway, indicating that the activity of this enzyme can be a rate-controlling factor in the synthesis of phosphatidylethanolamine. nih.gov

Following its formation, phosphoethanolamine is activated by reacting with cytidine (B196190) triphosphate (CTP). This reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), also known as ET. nih.govmdpi.com The products of this reaction are CDP-ethanolamine and pyrophosphate. mdpi.com PCYT2 is considered the rate-limiting and primary regulatory enzyme in the de novo synthesis of PE via the Kennedy pathway. mdpi.comnih.gov Its activity is crucial for maintaining the homeostasis of phosphatidylethanolamine within the cell. mdpi.com

The final step in the CDP-ethanolamine pathway involves the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to a molecule of 1,2-diacylglycerol (DAG). frontiersin.org This critical reaction is catalyzed by two key enzymes: Ethanolamine Phosphotransferase 1 (EPT1) and Choline (B1196258)/Ethanolamine Phosphotransferase 1 (CEPT1). nih.govresearchgate.netnih.gov These enzymes are responsible for the formation of the final phosphatidylethanolamine molecule, with cytidine monophosphate (CMP) being released as a byproduct. frontiersin.org

Research has revealed distinct subcellular localizations for EPT1 and CEPT1, suggesting specialized roles in phospholipid synthesis. Immunohistochemical analyses have demonstrated that EPT1 is localized to the Golgi apparatus, while CEPT1 resides in the endoplasmic reticulum (ER). nih.govresearchgate.netnih.govmed-life.ca This spatial separation within the cell implies that these enzymes may have access to different pools of substrates and contribute to the synthesis of PE for distinct cellular compartments or functions.

| Enzyme | Subcellular Localization |

| EPT1 | Golgi apparatus nih.govresearchgate.netnih.govmed-life.ca |

| CEPT1 | Endoplasmic Reticulum (ER) nih.govresearchgate.netnih.govmed-life.ca |

In addition to their different locations, EPT1 and CEPT1 exhibit distinct substrate preferences, leading to the synthesis of different molecular species of phosphatidylethanolamine. nih.govresearchgate.netnih.gov These preferences relate to the fatty acid composition of the diacylglycerol (DAG) and 1-alkyl-2-acyl-glycerol (AAG) acceptors.

In vitro enzymatic assays have shown that CEPT1 has a strong preference for DAG containing shorter, saturated or monounsaturated fatty acids, such as DAG 16:0-18:1. nih.govresearchgate.netnih.gov Consequently, CEPT1 is primarily responsible for the synthesis of PE species with shorter fatty acid chains, for instance, those containing 32:1, 32:2, 34:1, and 34:2 fatty acids. nih.govresearchgate.netnih.gov

Conversely, EPT1 displays a broader substrate specificity and a preference for lipid acceptors containing longer, polyunsaturated fatty acids. nih.govresearchgate.netnih.gov Its preferred substrates in vitro are AAG 16-20:4 and DAG 18:0-20:4. nih.govresearchgate.netnih.gov This makes EPT1 a significant contributor to the synthesis of PE species with longer fatty acid chains, such as 36:1, 36:4, 38:3, 38:4, 38:5, 40:4, 40:5, and 40:6. nih.govresearchgate.netnih.gov Furthermore, studies have indicated that EPT1 is more crucial for the de novo biosynthesis of 1-alkenyl-2-acyl-glycerophosphoethanolamine (plasmenyl-PE), a type of ether phospholipid, than CEPT1. nih.govresearchgate.netnih.gov

| Enzyme | Preferred Substrates | Resulting PE Species |

| CEPT1 | DAG 16:0-18:1 nih.govresearchgate.netnih.gov | Shorter fatty acids (e.g., 32:1, 32:2, 34:1, 34:2) nih.govresearchgate.netnih.gov |

| EPT1 | AAG 16-20:4 > DAG 18:0-20:4 nih.govresearchgate.netnih.gov | Longer fatty acids (e.g., 36:1, 36:4, 38:3, 38:4, 38:5, 40:4, 40:5, 40:6) and plasmenyl-PE nih.govresearchgate.netnih.gov |

Role of Ethanolamine Phosphotransferase 1 (EPT1) and Choline/Ethanolamine Phosphotransferase 1 (CEPT1) in Diacylglycerol Acyltransfer

Phosphatidylserine (B164497) Decarboxylation Pathway

A significant route for the synthesis of phosphatidylethanolamine in eukaryotic cells is through the decarboxylation of phosphatidylserine (PS). This pathway is particularly important for the generation of PE within mitochondria. frontiersin.org

The key enzyme in this pathway is phosphatidylserine decarboxylase (PSD), which catalyzes the conversion of PS to PE. In mammalian cells, this enzyme is primarily located in the inner mitochondrial membrane. nih.govnih.gov The localization of PSD to the inner mitochondrial membrane is crucial, as it suggests a specific role for this pathway in maintaining the phospholipid composition of mitochondrial membranes. oup.com Studies have shown that PSD is accessible from the outer surface of the inner mitochondrial membrane. nih.gov The mammalian PSD enzyme is initially synthesized as a proenzyme and undergoes processing, which includes the removal of a mitochondrial targeting sequence, to form the active alpha and beta subunits. nih.gov This pathway, occurring in the mitochondria, is responsible for producing PE molecular species that are rich in polyunsaturated fatty acids. nih.gov

| Enzyme/Protein | Location | Function |

| Phosphatidylserine Decarboxylase (PSD) | Inner Mitochondrial Membrane | Catalyzes the decarboxylation of phosphatidylserine to form phosphatidylethanolamine. |

Ether-Linked Phosphatidylethanolamine Biosynthesis

Ether-linked phospholipids (B1166683), including ether-linked phosphatidylethanolamine (PE O-), are a class of glycerophospholipids where one of the fatty acids at the sn-1 position of the glycerol (B35011) backbone is attached by an ether bond instead of an ester bond. lipotype.comcreative-proteomics.com The biosynthesis of these lipids begins in the peroxisomes and is completed in the endoplasmic reticulum. nih.gov

The initial steps of ether lipid biosynthesis occur exclusively in peroxisomes. nih.gov The process starts with the acylation of dihydroxyacetone phosphate (DHAP) to form acyl-DHAP. nih.gov Subsequently, the enzyme alkyl-dihydroxyacetone phosphate synthase, located in the peroxisomes, exchanges the acyl group for a long-chain fatty alcohol, resulting in the formation of 1-alkyl-dihydroxyacetone phosphate (alkyl-DHAP). nih.govmedchemexpress.com This step is the committed step in the biosynthesis of all ether glycerophospholipids. nih.gov

| Enzyme/Protein | Location | Substrate(s) | Product |

| Dihydroxyacetone phosphate acyltransferase (DHAP-AT) | Peroxisomes | Dihydroxyacetone phosphate (DHAP), Acyl-CoA | Acyl-DHAP |

| Alkyl-dihydroxyacetone phosphate synthase | Peroxisomes | Acyl-DHAP, Long-chain fatty alcohol | 1-Alkyl-dihydroxyacetone phosphate (alkyl-DHAP) |

Following its synthesis in the peroxisomes, 1-alkyl-dihydroxyacetone phosphate is reduced to 1-alkyl-glycerol-3-phosphate (1-alkyl-G3P). nih.gov This intermediate is then transported to the endoplasmic reticulum for the subsequent steps of ether-linked phosphatidylethanolamine synthesis. nih.gov In the endoplasmic reticulum, 1-alkyl-G3P is acylated at the sn-2 position by an acyltransferase to form 1-alkyl-2-acyl-sn-glycerol-3-phosphate. wikipedia.org This is followed by dephosphorylation to yield 1-alkyl-2-acyl-glycerol. Finally, the head group is attached to form ether-linked phosphatidylethanolamine.

Catabolism and Degradation Pathways

The breakdown of glycerophosphoethanolamine and its derivatives is essential for membrane remodeling and the generation of signaling molecules. This process is primarily carried out by a group of enzymes known as phospholipases.

Enzymatic Hydrolysis by Phospholipases

Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. researchgate.net They are classified into different types (A1, A2, C, and D) based on the specific bond they cleave in the phospholipid molecule. biochemden.comresearchgate.net The hydrolysis of this compound and its acylated forms by these enzymes leads to the release of free fatty acids and lysophospholipids, which can act as second messengers in various cellular signaling pathways. nih.gov For instance, the catabolism of phosphatidylethanolamine can lead to elevated levels of this compound in certain pathological conditions. nih.gov The enzymatic action of phospholipase A2, followed by phospholipase D, can be used as a method for the identification and analysis of N-acylated glycerophospholipids. nih.gov

| Phospholipase Type | Site of Action | Products of Hydrolysis |

| Phospholipase A1 (PLA1) | sn-1 acyl ester bond | Free fatty acid, 2-acyl-lysophospholipid |

| Phospholipase A2 (PLA2) | sn-2 acyl ester bond | Free fatty acid, 1-acyl-lysophospholipid |

| Phospholipase C (PLC) | Phosphodiester bond before the phosphate group | Diacylglycerol, Phosphoethanolamine |

| Phospholipase D (PLD) | Phosphodiester bond after the phosphate group | Phosphatidic acid, Ethanolamine |

Phospholipase A1 and A2 Activities in Lysophospholipid Generation

Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) catalyze the deacylation of phospholipids at the sn-1 and sn-2 positions, respectively, yielding a free fatty acid and a lysophospholipid. mdpi.com PLA1 enzymes cleave the ester bond at the sn-1 position of glycerophospholipids, producing a 2-acyl-lysophospholipid. mdpi.com Conversely, PLA2 enzymes act on the sn-2 position, which is often esterified with polyunsaturated fatty acids like arachidonic acid, to release a free fatty acid and a 1-acyl-lysophospholipid. frontiersin.orgnih.gov This action of PLA2 is a critical step in the biosynthesis of lipid mediators. nih.gov

The generation of these lysophospholipids is a crucial aspect of phospholipid remodeling, often referred to as the Lands cycle, which allows for the modification of fatty acid composition in membranes. nih.govresearchgate.net

| Enzyme | Site of Action | Substrate | Products |

| Phospholipase A1 (PLA1) | sn-1 position | Glycerophospholipid | Free fatty acid, 2-acyl-lysophospholipid |

| Phospholipase A2 (PLA2) | sn-2 position | Glycerophospholipid | Free fatty acid, 1-acyl-lysophospholipid |

Phospholipase C and D Actions on Phosphatidylethanolamine Plasmalogens

Phosphatidylethanolamine plasmalogens are a subclass of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position. nih.gov These molecules are also subject to degradation by phospholipases C (PLC) and D (PLD).

The action of phospholipase C on ethanolamine plasmalogens results in the cleavage of the phosphodiester bond, yielding a plasmalogenic diglyceride (2-acyl-1-alkenylglycerol) and phosphoethanolamine. nih.gov Research has shown that phospholipase C from Bacillus cereus can attack the ethanolamine plasmalogen of the brain to produce this plasmalogenic diglyceride. nih.gov

Phospholipase D, on the other hand, cleaves the terminal ethanolamine group, producing 1-alkenyl-2-acyl-sn-phosphatidic acid (plasmenylphosphatidate). frontiersin.org

Formation of this compound from Phosphatidylethanolamine

The direct formation of this compound from phosphatidylethanolamine is a catabolic process. While the precise enzymatic pathways can vary, the hydrolysis of the fatty acid ester bonds of phosphatidylethanolamine by phospholipases is a key mechanism. Following the initial action of PLA1 and/or PLA2 to form lysophosphatidylethanolamine, a further deacylation step by a lysophospholipase would be required to remove the remaining fatty acid, yielding GPE.

Interconnections with Other Glycerophospholipid Metabolic Pathways

The metabolism of this compound is not an isolated pathway but is deeply interconnected with the metabolism of other major glycerophospholipids, including phosphatidylcholine (PC) and phosphatidylserine (PS). biochemden.comnih.gov

Phosphatidylethanolamine itself is a central hub in glycerophospholipid metabolism. It can be synthesized from diacylglycerol and CDP-ethanolamine via the Kennedy pathway. creative-proteomics.comnih.gov Alternatively, it can be formed by the decarboxylation of phosphatidylserine in the mitochondria, a pathway that is crucial for maintaining cellular PE levels. nih.govwikipedia.org

Enzymatic Regulation of Glycerophosphoethanolamine Metabolism

Regulatory Enzymes of Glycerophosphoethanolamine Levels

The steady-state level of this compound is determined by the coordinated action of enzymes involved in both the anabolic and catabolic pathways of PE. These enzymes control the flow of substrates into PE synthesis and the rate at which PE and its derivatives are broken down.

Glycerol (B35011) Kinase

Glycerol Kinase (GK) is a phosphotransferase enzyme that catalyzes the phosphorylation of glycerol to produce sn-glycerol 3-phosphate, an essential precursor for the synthesis of glycerophospholipids, including PE. wikipedia.orguniprot.org By controlling the initial step in glycerol utilization for lipid synthesis, GK activity indirectly influences the metabolic flux towards PE formation and, consequently, the pool of its catabolite, this compound. mdpi.comnih.gov GK is recognized as a pivotal enzyme in glycerol uptake and metabolism and plays a significant role in hepatic lipid metabolism. nih.govuniprot.org There are multiple isoforms of GK, which are involved in various metabolic pathways such as triglyceride synthesis, glycolysis, and gluconeogenesis. uniprot.org

Table 1: Overview of Glycerol Kinase (GK)

| Feature | Description | Source |

|---|---|---|

| Enzyme Commission No. | 2.7.1.30 | wikipedia.org |

| Reaction Catalyzed | ATP + glycerol <=> ADP + sn-glycerol 3-phosphate | wikipedia.org |

| Metabolic Role | Key enzyme in glycerol metabolism, providing the precursor for glycerophospholipid and triglyceride synthesis. | uniprot.org |

| Cellular Location | Primarily located on the mitochondrion outer membrane and in the cytoplasm/cytosol. | uniprot.org |

| Human Gene | GK | wikipedia.org |

Phosphate (B84403) Cytidylyltransferase

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), also known as ethanolamine-phosphate cytidylyltransferase (ET), is the primary regulatory enzyme in the de novo synthesis of PE via the CDP-ethanolamine branch of the Kennedy pathway. cdnsciencepub.comresearchgate.net It catalyzes the conversion of phosphoethanolamine and CTP into CDP-ethanolamine. nih.gov This step is widely considered to be the rate-limiting step in this pathway, making Pcyt2 a critical control point for PE homeostasis. researchgate.netmdpi.com The enzyme demonstrates high specificity for its substrates, phosphoethanolamine and CTP (or dCTP), and its activity is essential for maintaining the cellular supply of PE. nih.gov

Table 2: Overview of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2)

| Feature | Description | Source |

|---|---|---|

| Enzyme Commission No. | 2.7.7.14 | nih.gov |

| Reaction Catalyzed | CTP + phosphoethanolamine <=> Diphosphate + CDP-ethanolamine | nih.gov |

| Metabolic Role | Rate-limiting enzyme in the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE). | cdnsciencepub.comresearchgate.net |

| Cellular Location | Found in the cytoplasm and associated with the endoplasmic reticulum. | nih.gov |

| Human Gene | PCYT2 | researchgate.net |

Phospholipase Activities and Their Modulation

Phospholipases are a group of enzymes that catalyze the hydrolysis of phospholipids (B1166683). Various phospholipases are involved in the catabolism of PE, which leads to the formation of this compound. Specifically, isoforms of phospholipase A2 (PLA2) and phospholipase D (PLD) are associated with PE hydrolysis. cdnsciencepub.com The breakdown of PE generates second messengers and other bioactive lipids that participate in cell signaling. researchgate.net

Furthermore, this compound itself can modulate the activity of certain phospholipases. Research has shown that this compound acts as a competitive inhibitor of lysophospholipase activity. nih.gov This suggests a negative feedback mechanism where the product of PE catabolism can slow down further degradation of membrane phospholipids, thereby contributing to the regulation of its own levels. nih.gov

Molecular Mechanisms of Enzyme Regulation

The activities of enzymes governing this compound metabolism are controlled by sophisticated molecular mechanisms, ensuring that the synthesis and degradation of phospholipids are balanced according to cellular needs.

Glycerol Kinase (GK): The regulation of GK can occur at multiple levels. Its activity can be modulated by changes in gene expression and through post-translational modifications like phosphorylation. mdpi.com For example, casein kinase 2 has been identified as a kinase that can phosphorylate and enhance GK activity. mdpi.com Beyond its catalytic role, GK also exhibits non-enzymatic "moonlighting" functions. It can act as a co-regulator for nuclear receptors, such as the glucocorticoid receptor, thereby influencing the transcription of genes involved in metabolism. nih.govescholarship.org Allosteric regulation is another potential mechanism controlling its activity. wikipedia.org

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2): The regulation of Pcyt2 is multifaceted. Its activity can be controlled by its subcellular localization, with reversible binding to the endoplasmic reticulum potentially channeling substrates for efficient PE synthesis. nih.gov The availability of its substrates, particularly CTP, is a key determinant of its reaction rate. nih.gov Post-translational modification through phosphorylation is also a known regulatory mechanism, with different isoforms of Pcyt2 exhibiting distinct phosphorylation profiles that can alter activity. researchgate.net Furthermore, the expression of the PCYT2 gene is subject to transcriptional regulation, allowing the cell to adjust PE synthesis in response to different metabolic states and nutritional cues. mdpi.com

Phospholipases: The regulation of phospholipase activity is highly diverse and specific to each enzyme family. Mammalian phospholipase D (PLD) isoforms, for instance, are regulated by a wide array of factors including protein kinases, small GTP-binding proteins from the Rho and ARF families, and the lipid messenger phosphatidylinositol 4,5-bisphosphate (PIP2), which is a potent stimulator. cdnsciencepub.com The activation of phospholipases is often a key event in signal transduction cascades, where receptor activation at the cell surface leads to the enzymatic breakdown of membrane phospholipids to generate intracellular second messengers. researchgate.netfrontiersin.org This tight regulation ensures that the potent biological activities of lipid messengers are unleashed only in response to specific stimuli.

Impact of Regulatory Dysfunctions on Cellular Homeostasis

The failure to properly regulate the enzymes involved in this compound metabolism can have profound consequences for cellular health, leading to disruptions in lipid homeostasis and contributing to various disease states.

Glycerol Kinase Dysfunction: Genetic defects in the GK gene result in glycerol kinase deficiency (GKD), a metabolic disorder characterized by the accumulation of glycerol in the blood and urine (hyperglycerolemia). uniprot.org Beyond this specific inborn error of metabolism, alterations in GK expression and activity are linked to broader metabolic disturbances. Studies have shown that changes in GK expression can contribute to the development of obesity and type 2 diabetes, underscoring its critical role in the systemic regulation of lipid and glucose metabolism. escholarship.org

Pcyt2 Dysfunction: The essentiality of Pcyt2 is highlighted by the fact that its complete genetic deletion in mice is lethal during embryonic development. researchgate.net A deficiency in Pcyt2, where only one functional gene copy is present, leads to a cascade of metabolic problems. These include increased synthesis of diacylglycerol (DAG) and triglycerides (TAG), resulting in liver steatosis (fatty liver), hypertriglyceridemia, obesity, and insulin (B600854) resistance—a collection of symptoms characteristic of the metabolic syndrome. researchgate.netmdpi.com These findings firmly establish Pcyt2 as a critical regulator of cellular and systemic lipid homeostasis. mdpi.com

Phospholipase Dysfunction: Given their central role in membrane biology and cell signaling, it is not surprising that dysregulated phospholipase activity is implicated in a wide range of pathologies. Abnormal phospholipid metabolism is a hallmark of many cancers, where altered phospholipase activity can contribute to tumor initiation and progression. researchgate.netfrontiersin.org In the central nervous system, changes in phospholipase activity can alter the composition of neural membranes, affecting their fluidity and permeability and contributing to neurodegenerative processes. researchgate.net The accumulation of pro-inflammatory lipid mediators, such as lysophospholipids generated by phospholipase A2, can also drive disease pathology. researchgate.net Ultimately, a breakdown in the regulation of lipid metabolism can disrupt cellular proteostasis, leading to the accumulation of protein aggregates and impairing fundamental cellular functions. nih.govdiscovmed.com

Molecular Species and Structural Diversity of Glycerophosphoethanolamine

Major Structural Variants of Glycerophosphoethanolamine

Glycerophosphoethanolamines are broadly categorized into three main structural variants based on the chemical bond at the sn-1 position of the glycerol (B35011) backbone. researchgate.netnih.gov

Diacyl-Glycerophosphoethanolamines

Diacyl-glycerophosphoethanolamines (diacyl-PE) are the most common form of GPEs and are characterized by two fatty acid chains attached to the glycerol backbone via ester bonds at both the sn-1 and sn-2 positions. nih.govnih.gov This is the conventional structure for most glycerophospholipids. Diacyl-PEs are ubiquitously present across cellular membranes and are integral to the formation of the lipid bilayer, contributing to its structural integrity. nih.gov In human plasma, diacyl-PE constitutes about 19.9% of the total diradyl this compound content. nih.gov

Alkyl Ether-Glycerophosphoethanolamines

Alkyl ether-glycerophosphoethanolamines (PE-O), also known as plasmanyl-phosphatidylethanolamines, feature a fatty alcohol linked to the sn-1 position of the glycerol backbone through an ether bond. nih.govnih.gov The sn-2 position is typically occupied by a fatty acid attached via an ester bond. nih.gov While less abundant than their diacyl counterparts, alkyl ether-GPEs are found in various mammalian tissues, with human plasma containing approximately 8.3% of this subclass within the total diradyl this compound pool. nih.govnih.gov Research has identified several abundant 1-O-alkyl glycerophosphoethanolamines in the human lens, highlighting their tissue-specific importance. acs.org

Alkenyl Ether-Glycerophosphoethanolamines (Plasmalogen Phosphatidylethanolamines)

Alkenyl ether-glycerophosphoethanolamines (PE-P), commonly known as plasmalogen phosphatidylethanolamines or plasmenylethanolamines, are distinguished by a unique vinyl ether linkage at the sn-1 position and an ester-linked fatty acid at the sn-2 position. nih.govnih.govmdpi.com This vinyl ether bond is a defining feature of plasmalogens. oup.com In many tissues, particularly the brain, heart, and immune cells, ethanolamine (B43304) plasmalogens are the predominant form of GPEs. mdpi.commdpi.com In human plasma, they represent the largest fraction of diradyl glycerophosphoethanolamines at 71.8%. nih.gov The structure of plasmalogens, specifically the vinyl ether bond, confers upon them special properties, including a role in protecting against oxidative stress. nih.govmdpi.com

Fatty Acyl Chain Composition and Positional Isomerism

The diversity of GPEs is further expanded by the wide array of fatty acyl chains that can be incorporated at the sn-1 and sn-2 positions. These chains vary in length and degree of unsaturation. nih.gov For instance, in certain conditions like obesity-associated asthma, a predominance of acyl groups such as 18:2 and 20:4 has been observed at the sn-2 position of diacyl-GPEs. ibmc.msk.ru

Positional isomerism, where different fatty acyl chains are attached at the sn-1 and sn-2 positions of the glycerol backbone, adds another layer of complexity. acs.orgfrontiersin.org The specific placement of these fatty acids is not random and has significant functional consequences. Advanced analytical techniques like mass spectrometry are crucial for distinguishing between these positional isomers, which can have different biological roles and vary in their proportions across different tissues and organisms. acs.orgnih.gov For example, studies have shown that in plasmalogens, there is a preference for certain double bond positions within the fatty acid chains, with n-7 double bonds being more common in the ether-linked chains and n-9 double bonds predominating in the ester-linked fatty acids. acs.org

Functional Implications of Structural Heterogeneity in Biological Membranes

The structural heterogeneity of GPEs has profound functional implications for biological membranes. The different structural variants and their diverse fatty acid compositions influence key membrane properties such as fluidity, thickness, and curvature. nih.govoup.comnih.gov

Membrane Fluidity and Packing: The absence of a carbonyl oxygen at the sn-1 position in ether-linked GPEs (PE-O and PE-P) allows for tighter packing of phospholipids (B1166683) in the membrane compared to diacyl-PEs. oup.com This results in increased membrane rigidity and decreased fluidity, which is particularly important in specialized structures like myelin. oup.com

Membrane Fusion and Fission: The conical molecular shape of GPEs, due to their smaller headgroup compared to other phospholipids like phosphatidylcholine, imposes curvature stress on the membrane. nih.gov This property is thought to facilitate processes like membrane budding, fission, and fusion. nih.govnih.gov Ether lipids, particularly plasmalogens, have a greater tendency to form non-lamellar inverted hexagonal structures, a characteristic linked to their role in membrane fusion events. nih.govoup.com

Lipid Rafts and Signaling: Ether lipids, including GPEs, are important for the organization and stability of lipid rafts, which are specialized membrane microdomains rich in cholesterol and involved in cellular signaling. nih.govoup.com The specific composition of GPEs within these rafts can influence the activity of membrane-associated proteins and signaling pathways. researchgate.net

Antioxidant Defense: Plasmalogens (PE-P) are recognized for their role as endogenous antioxidants. nih.gov The vinyl ether bond is susceptible to oxidation, allowing plasmalogens to scavenge reactive oxygen species and protect other lipids and lipoproteins from oxidative damage. nih.govmdpi.com

Compound Names Table

| Abbreviation | Full Name |

| GPE | This compound |

| diacyl-PE | Diacyl-Glycerophosphoethanolamine |

| PE-O | Alkyl Ether-Glycerophosphoethanolamine |

| PE-P | Alkenyl Ether-Glycerophosphoethanolamine |

| PC | Phosphatidylcholine |

| PEtn | Phosphoethanolamine |

| PtdEtn | Phosphatidylethanolamine (B1630911) |

| PlsEtn | Plasmenylethanolamine |

| GroPEtn | This compound |

Biological Functions of Glycerophosphoethanolamine

Contribution to Cellular Membrane Structure and Dynamics

The cell membrane, a fluid mosaic of lipids and proteins, is crucial for maintaining cellular integrity and mediating interactions with the external environment. explorebiology.orgkhanacademy.org GPE, as a key phospholipid, is integral to the structure and dynamic nature of this essential barrier.

Role in Lipid Bilayer Formation and Integrity

The foundation of a cell membrane is the lipid bilayer, a structure formed by the spontaneous self-assembly of amphiphilic lipid molecules in an aqueous environment. basicmedicalkey.comclinicalgate.com Phospholipids (B1166683), including GPE, are the most abundant lipids in cell membranes. microbiozindia.com Their structure, featuring a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, drives the formation of this bilayer, which acts as a continuous barrier around the cell and its organelles. microbiozindia.comwikipedia.org The hydrophobic tails face inward, creating a nonpolar core, while the hydrophilic heads face the aqueous environments inside and outside the cell. khanacademy.org This arrangement is fundamental to the membrane's ability to separate cellular contents from the extracellular space, thereby maintaining cellular integrity. microbiozindia.com

Influence on Membrane Fluidity and Permeability

Cell membrane fluidity is a critical property that allows for various cellular processes, including signal transduction and membrane trafficking. microbiozindia.com This fluidity is largely determined by the composition of the lipid bilayer. conductscience.com Factors such as the length and saturation of the fatty acid chains of phospholipids influence how tightly they can pack together. Shorter and more unsaturated fatty acid chains lead to a more fluid membrane, while longer and more saturated chains result in a more rigid structure. uvigo.es

Membrane permeability, the rate at which molecules can passively diffuse across the membrane, is also influenced by its lipid composition. conductscience.comuvigo.es A more fluid membrane is generally more permeable. wikipedia.org The presence of GPE, as part of the diverse lipid landscape, affects the packing of the bilayer and thus its permeability to water and other small molecules. wikipedia.orgsmolecule.com The regulation of membrane fluidity and permeability is crucial for the cell to control the passage of substances and maintain its internal environment. khanacademy.org

Interaction with Lipid Rafts and Membrane Domains

Cell membranes are not homogenous structures; they contain specialized microdomains known as lipid rafts. explorebiology.orgwikipedia.org These are small, dynamic assemblies enriched in cholesterol and sphingolipids, which are more ordered and tightly packed than the surrounding bilayer. wikipedia.orgmdpi.com Lipid rafts are thought to play a crucial role in compartmentalizing cellular processes, such as signal transduction, by organizing signaling molecules. wikipedia.org

GPE is involved in the complex interplay of lipids that leads to the formation and function of these membrane domains. frontiersin.org While rafts are primarily characterized by their high concentration of sphingolipids and cholesterol, the surrounding glycerophospholipids, including GPE, are essential for creating the fluid environment in which these rafts exist. mdpi.com The interactions between different lipid species, including GPE, can influence the size, stability, and function of lipid rafts. protein-cell.net These microdomains, in turn, can regulate the activity of membrane-associated proteins involved in signaling. mdpi.comresearchgate.net

Role as a Precursor for Other Phospholipid Synthesis

Glycerophosphoethanolamine is not only a structural component of membranes but also serves as a key intermediate in the biosynthesis of other essential phospholipids. While traditionally viewed as a product of glycerophospholipid degradation, evidence suggests a more active role for GPE in synthetic pathways. nih.gov

The synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) occurs primarily in the endoplasmic reticulum. nih.govaocs.org One of the pathways for PE synthesis involves the ethanolamine (B43304) phosphotransferase, which transfers a phosphoethanolamine group to diacylglycerol. libretexts.org Subsequently, PE can be methylated to form PC. Research has shown that when cells are supplied with labeled GPE, the label is incorporated into both PE and PC. nih.gov This indicates that GPE can enter cells and be utilized in the biosynthesis of these critical membrane phospholipids. nih.gov

This precursor role is significant as it highlights the dynamic nature of phospholipid metabolism, where breakdown products can be recycled back into synthetic pathways. The ability of GPE to contribute to the synthesis of other phospholipids underscores its central position in maintaining the lipid composition of cellular membranes.

Involvement in Inter- and Intracellular Signaling Pathways

Beyond its structural and metabolic roles, GPE is also implicated as a signaling molecule that can influence a variety of cellular processes. Oxidized forms of this compound, for instance, have been shown to act as signaling molecules in immune cells, regulating processes like superoxide (B77818) generation. ashpublications.org The generation of these lipid mediators is often a controlled enzymatic process, suggesting their physiological importance in cellular communication. ashpublications.org

Modulation of Autophagy and Apoptosis under Stress Conditions

Cells respond to various stress conditions, such as nutrient deprivation or the accumulation of misfolded proteins in the endoplasmic reticulum (ER), by activating protective mechanisms like autophagy or, in cases of irreversible damage, programmed cell death (apoptosis). frontiersin.orgnih.gov Autophagy is a cellular recycling process that degrades damaged organelles and proteins to maintain cellular homeostasis and provide energy during starvation. nih.govembopress.org

Research has indicated that GPE levels can be associated with these stress responses. For example, elevated levels of GPE have been observed in cells undergoing autophagy in response to nutrient deprivation. Autophagy can serve as a survival mechanism under stress, and its modulation can impact cell fate. nih.gov The interplay between autophagy and apoptosis is complex, with signaling pathways often overlapping. nih.gov The involvement of GPE in these pathways suggests its role in determining the cellular response to stress, influencing whether a cell survives through protective autophagy or undergoes apoptosis. embopress.org

Influence on Cell Proliferation and Growth

This compound has demonstrated a notable influence on cell proliferation and growth, acting synergistically with growth factors. Research has shown that in the absence of growth factors, GPE alone does not stimulate cell growth. nih.gov However, when combined with factors like hepatocyte growth factor and transforming growth factor-alpha, GPE significantly enhances the incorporation of [3H]thymidine into primary rat hepatocytes, indicating a stimulation of cell growth. nih.gov The ethanolamine component of GPE is crucial for this activity. nih.gov

Conversely, certain analogs of this compound have been shown to inhibit cell proliferation. For instance, a methotrexate-glycerophosphoethanolamine analog was found to be a potent inhibitor of both cell proliferation and the enzymatic activity of dihydrofolate reductase in mouse L1210 cells. nih.gov This suggests that modifications to the GPE structure can dramatically alter its effect on cell growth, from stimulatory to inhibitory.

The metabolism of glycerophospholipids, including GPE, is also linked to cell proliferation in cancer. For example, silencing the gene for glycerophosphodiester phosphodiesterase domain containing 5 (GDPD5), an enzyme involved in GPE metabolism, has been shown to decrease cell proliferation in MCF-7 breast cancer cells. nih.gov This highlights the intricate role of GPE and its metabolic pathways in regulating cell growth and proliferation.

Regulation of Inflammatory Pathways

This compound and its parent compounds, phosphatidylethanolamines, are integral to the regulation of inflammatory pathways. Cellular senescence, a state of irreversible cell cycle arrest, is often accompanied by a pro-inflammatory secretory phenotype. u-pec.frinstitut-necker-enfants-malades.fr Recent studies have identified a metabolic switch involving the accumulation of GPE and glycerol-3-phosphate that links lipid metabolism to the gene expression program of senescence, which includes this inflammatory phenotype. u-pec.frnih.govnih.govebi.ac.uk

The release of arachidonic acid from phospholipids, including those containing ethanolamine, is a key step in initiating inflammatory responses. nih.gov This arachidonic acid serves as a precursor for the synthesis of pro-inflammatory eicosanoids. nih.gov In inflammatory conditions, plasmalogens, a type of ether phospholipid containing ethanolamine, can be hydrolyzed to release arachidonic acid, thereby contributing to the pro-inflammatory cascade. nih.gov

Furthermore, the balance of different lipid species, including glycerophosphoethanolamines, is crucial for modulating inflammation. An imbalance, such as an increase in diacyl GPE species at the expense of ether forms, has been associated with chronic inflammation. researchgate.net Conversely, some glycerophospholipids can have anti-inflammatory roles. frontiersin.org The regulation of enzymes like cytosolic phospholipase A2α (cPLA2α), which is involved in the release of arachidonic acid from phospholipids, is critical in inflammatory processes and cancer development. nih.gov

Precursors for Secondary Messengers (eicosanoids)

This compound and its parent phospholipids are key precursors for the synthesis of eicosanoids, a class of potent signaling molecules that act as secondary messengers in various physiological processes, including inflammation. nih.govresearchgate.net Eicosanoids, such as prostaglandins (B1171923) and thromboxanes, are synthesized from polyunsaturated fatty acids, primarily arachidonic acid. creative-proteomics.com

The process begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids, including phosphatidylethanolamine, by the action of phospholipase A2 (PLA2). researchgate.netcreative-proteomics.com This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids. researchgate.net

The availability of arachidonic acid-containing phospholipid species, such as diacylthis compound, is a determining factor in the amount and type of eicosanoids synthesized. nih.gov For instance, thioglycollate-elicited macrophages, which have altered levels of specific arachidonic acid-containing phosphoethanolamine species, exhibit decreased synthesis of certain eicosanoids like thromboxane (B8750289) B2 and prostaglandin (B15479496) E2. nih.gov This highlights the direct link between the composition of this compound-related lipids and the production of these critical secondary messengers. The hydrolysis of plasmalogens, a type of this compound, can also release arachidonic acid for the production of pro-inflammatory eicosanoids. nih.gov

This compound in Cellular Senescence and Age-Related Processes

This compound (GPE) has emerged as a significant molecule in the context of cellular senescence and the broader aging process. u-pec.frebi.ac.uknih.gov Cellular senescence is a state of permanent cell cycle arrest that contributes to aging and age-related diseases. frontiersin.org

Accumulation and Influence on Lipid Droplet Biogenesis

A key characteristic of senescent cells is a significant alteration in their lipid metabolism, often leading to the accumulation of lipid droplets. nih.govfrontiersin.org Recent research has pinpointed the accumulation of GPE, alongside glycerol-3-phosphate, as a critical trigger in this process. u-pec.frnih.govnih.govebi.ac.uk This accumulation acts as a homeostatic switch that rewires lipid metabolism in senescent cells. u-pec.frnih.govnih.govebi.ac.uk

Mechanistically, this metabolic shift promotes the synthesis of triglycerides, which are then stored in lipid droplets. u-pec.frnih.govebi.ac.uk This increased biogenesis of lipid droplets is a recognized hallmark of cellular senescence. nih.gov The accumulation of these lipid-filled organelles is not merely a byproduct of aging but appears to play an active role in the senescence program. nih.govnih.govnih.gov In some contexts, lipid droplet accumulation may serve as a protective mechanism, sequestering potentially toxic lipids away from cellular membranes. nih.gov Studies in dopaminergic neurons have also shown that lipid accumulation, in general, can drive cellular senescence, with an observed enrichment of lipid droplets in these aging cells. aging-us.com

Modulation of Phospholipid Flux in Senescent Cells

The accumulation of this compound in senescent cells directly influences the flow and metabolism of phospholipids. nih.govnih.govebi.ac.uk This modulation of phospholipid flux is a central aspect of the metabolic reprogramming that characterizes cellular senescence. u-pec.frnih.gov The altered flux is, in part, a consequence of the post-translational inactivation of the enzyme phosphate (B84403) cytidylyltransferase 2, ethanolamine (PCYT2), which is involved in the synthesis of phosphatidylethanolamine. ebi.ac.uk

This disruption in the normal phospholipid synthesis pathway contributes to the buildup of GPE and redirects lipid metabolism towards triglyceride accumulation. nih.govebi.ac.uk The changes in phospholipid composition can affect the integrity and fluidity of cellular membranes. frontiersin.org In oncogene-induced senescence, for example, there is a general trend towards shortened and more saturated acyl chains in phospholipids, particularly affecting mitochondrial lipids. nih.gov This remodeling of the phospholipid landscape is a fundamental feature of the senescent state and is intricately linked to the accumulation of GPE. nih.govnih.gov

Impact on Cellular Metabolism and Misfolded Protein Accumulation in Aging Models

This compound has been shown to have a significant impact on cellular metabolism and the accumulation of misfolded proteins in aging models. nih.gov Brain aging, for instance, is associated with a decline in cellular metabolism and an increase in the aggregation of proteins like alpha-synuclein (B15492655) and tau. nih.gov

Studies have demonstrated that GPE can counteract these age-related cellular changes. In human hippocampal neurons, GPE treatment was found to protect against aging-induced alterations. nih.gov It has been suggested that as a precursor for phospholipids, GPE can help restore the physiological composition of cellular membranes, which may in turn ameliorate cellular defects associated with brain aging. nih.gov

Furthermore, GPE has been shown to counteract the accumulation of age-related misfolded proteins. nih.gov The accumulation of such proteins is a hallmark of cellular stress and aging, and lipid droplets are increasingly recognized as playing a role in buffering the cell against proteotoxic insults by sequestering these proteins. nih.govfrontiersin.orgmdpi.com The link between GPE, lipid metabolism, and the management of misfolded proteins highlights its potential role in mitigating some of the detrimental aspects of the aging process at a cellular level.

Restoration of Mitochondrial Function in Aged Neurons

Brain aging is associated with a decline in cellular metabolism and mitochondrial function. nih.govnih.gov This includes reduced glucose uptake, decreased activity of the electron transport chain, particularly mitochondrial complex I, and lower production of adenosine (B11128) triphosphate (ATP). nih.gov Dysfunctional mitochondria are considered a hallmark of the aging brain and can contribute to age-related cognitive decline. mdpi.comfrontiersin.org

Research has shown that this compound (GPE), as a precursor to phospholipids, can ameliorate cellular defects associated with brain aging. nih.govnih.gov In studies using aged human hippocampal neurons as an in vitro model, GPE has demonstrated the ability to restore key aspects of mitochondrial function. nih.govnih.gov Specifically, treatment with GPE has been shown to significantly increase the activity of the respiratory chain complex I, which is known to decrease during normal aging. nih.gov Furthermore, GPE administration was found to increase glucose uptake in these aged neurons, addressing another critical aspect of age-related metabolic decline. nih.govnih.gov These findings suggest that GPE can counteract age-induced mitochondrial dysfunction by improving cellular energy metabolism. nih.gov

Neurobiological Roles

Investigating Neuroprotective Mechanisms

This compound (GPE) exhibits neuroprotective properties through various mechanisms that combat age-related cellular stress and neurodegeneration. One key mechanism is its ability to counteract the accumulation of misfolded proteins, such as α-synuclein and tau, which are hallmarks of several neurodegenerative diseases. nih.govnih.gov Studies have demonstrated that GPE treatment can reduce the levels of these proteins in aged neurons. nih.gov

GPE's neuroprotective action is also linked to its influence on crucial neurotrophic and signaling pathways. Research has shown that GPE can reverse the age-related decline in the protein expression of CREB (cAMP response element-binding protein) and SIRT1 (Sirtuin 1). nih.gov CREB is vital for synaptic plasticity and memory, while SIRT1 is involved in cellular stress resistance and longevity. nih.gov By restoring the levels of these proteins, GPE supports neuronal resilience and function. nih.gov Furthermore, GPE has been shown to protect astrocytes from injuries induced by amyloid-beta peptides, highlighting its protective role for multiple cell types in the central nervous system. nih.govnih.gov

Promotion of Neurite Outgrowth by this compound Derivatives

Neurite outgrowth, the process by which neurons sprout new projections (axons and dendrites), is fundamental for neural development and regeneration. frontiersin.org Research suggests that certain derivatives of this compound may play a role in promoting this process. Specifically, studies have indicated that derivatives like 1-palmitoyl-glycerophosphoethanolamine possess neuroprotective properties that include the promotion of neurite outgrowth. This activity suggests a potential role in neuroregeneration and protection against the neuronal damage seen in neurodegenerative conditions. The ability to stimulate neurite formation is a critical factor in establishing and repairing the complex networks of the nervous system. frontiersin.org

Influence on Neural Membrane Composition and Function

This compound (GPE) is a key precursor in the synthesis of major membrane phospholipids, particularly phosphatidylethanolamine (PE) and phosphatidylcholine (PC). nih.gov The composition of these glycerophospholipids in neural membranes is crucial for maintaining their stability, permeability, and fluidity. wikipedia.org Alterations in this composition are linked to neurological disorders and can lead to changes in membrane excitability and neurotransmitter release. nih.govwikipedia.org

Studies have shown that administering GPE can effectively increase the content of PE and PC in aged human hippocampal neurons. nih.govnih.gov By restoring the physiological composition of cellular membranes, GPE helps to ameliorate the cellular defects associated with brain aging. nih.gov This restoration of the lipid bilayer can improve membrane-dependent processes, counteracting the age-related decline in membrane function. nih.govnih.gov

Interaction with Alpha-Synuclein in Lipid Metabolism

Alpha-synuclein (α-syn), a protein central to the pathology of Parkinson's disease, interacts significantly with lipids, and this interaction can influence its aggregation and impact lipid metabolism. nih.govfrontiersin.org this compound (GPE) plays a notable role in this context. Research has shown that the binding of α-synuclein to phospholipid vesicles is significantly enhanced by the presence of GPE. nih.gov This interaction can affect the protein's conformation and its propensity to form aggregates. nih.gov

Research Findings on this compound (GPE)

| Model System | GPE Intervention | Key Findings | Reference(s) |

| Aged Human Hippocampal Neurons | Incubation with GPE | Increased activity of respiratory chain complex I. | nih.gov |

| Aged Human Hippocampal Neurons | Incubation with GPE | Increased content of phosphatidylethanolamine (PE) and phosphatidylcholine (PC). | nih.govnih.gov |

| Aged Human Hippocampal Neurons | Incubation with GPE | Increased glucose uptake. | nih.govnih.gov |

| Aged Human Hippocampal Neurons | Incubation with GPE | Counteracted the decrease in CREB and SIRT1 protein expression. | nih.gov |

| Aged Human Hippocampal Neurons | Incubation with GPE | Counteracted the accumulation of α-synuclein and tau proteins. | nih.gov |

| Phospholipid Vesicles | Presence of GPE | Augmented the binding of wild-type α-synuclein to vesicles. | nih.gov |

Role of Glycerophosphoethanolamine in Cellular Processes and Intermolecular Interactions

Lipid-Protein Interactions Affecting Signaling Pathways

The interactions between lipids and proteins are fundamental to many cellular functions, including the transduction of signals across the cell membrane. nih.govnumberanalytics.com These interactions can be specific, involving defined binding sites on a protein for a particular lipid, or non-specific, arising from the collective properties of the membrane environment. numberanalytics.commemtein.com GPE and its derivatives are involved in these critical interactions, influencing the activity of various signaling proteins.

Derivatives of GPE have been shown to be involved in lipid-based signaling pathways. For example, lysophosphatidylethanolamine, a related compound, is known to target cell membrane receptors like G protein-coupled receptors to regulate cell signaling. medchemexpress.com Furthermore, GPE is implicated in the glycerophosphocholine metabolic pathway, which has been associated with cancer progression, highlighting its relevance in pathological signaling. The integration of lipids like GPE into neuronal membranes can influence the activation of proteins such as Raf-1, protein kinase C (PKC), and Akt, which are crucial for neuronal development and survival. qiagen.com

The table below summarizes key research findings on the impact of lipid-protein interactions on signaling pathways.

| Research Finding | Signaling Pathway/Process Affected | Organism/System Studied |

| Lipid environment modulates GPCR function. nih.gov | G-protein-coupled receptor (GPCR) signaling | General (review) |

| Lipid-protein interactions regulate cell signaling and membrane trafficking. numberanalytics.com | General cell signaling | General (review) |

| GPE is involved in the glycerophosphocholine metabolic pathway. | Cancer progression signaling | General (review) |

| Lysophosphatidylethanolamine targets G protein-coupled receptors. medchemexpress.com | Cell signaling | General (review) |

| Integration of lipids into neuronal membranes activates key survival proteins. qiagen.com | Neuronal development and survival | General (review) |

Formation of Mixed Micelles and Impact on Membrane Function

In laboratory settings, detergents and lipids like GPE can form mixed micelles, which are useful for solubilizing and studying membrane proteins. nih.govnih.gov These structures mimic the natural lipid bilayer environment to a certain extent, allowing for the investigation of membrane protein structure and function. nih.govmissouri.edu The properties of these mixed micelles, such as their size and shape, can influence the stability and conformation of the embedded membrane proteins. nih.gov

The formation of micelles is driven by the hydrophobic effect, where the nonpolar tails of the lipid molecules aggregate to minimize their contact with water. frontiersin.org The stability and structure of membrane protein dimers, such as that of glycophorin A, are significantly influenced by the micellar environment. nih.gov While not a direct physiological role of GPE within a cell, the study of its behavior in mixed micelles provides valuable insights into the physicochemical principles governing lipid-lipid and lipid-protein interactions in biological membranes. missouri.edunih.gov The dynamic nature of micelles allows them to adjust to the structure of the transmembrane proteins they solubilize. nih.gov

The table below details research findings related to the formation and properties of mixed micelles.

| Research Finding | System/Model Studied | Key Observation |

| Detergent/protein micelles are central to studying membrane proteins. missouri.edu | Molecular dynamics simulations | Detergents mimic the lipid bilayer environment. |

| Mixed micelles are used to monitor membrane protein stability. nih.gov | GlpG membrane protein in mixed micelles | SDS in mixed micelles can have complex effects on protein stability. |

| Micellar environment influences the stability of transmembrane helix dimers. nih.gov | Glycophorin A in lysophosphatidylcholine (B164491) micelles | Dimerization efficiency varies with the acyl-chain length of the lipid. |

| Spontaneous micelle formation around membrane proteins. missouri.edu | Molecular dynamics simulations | Detergent molecules rapidly form aggregates around proteins. |

Influence on Gene Expression Programs

Glycerophosphoethanolamine and its metabolic pathways can influence cellular processes that are ultimately controlled by gene expression. While GPE itself may not directly bind to DNA to regulate transcription, its levels and the enzymes involved in its metabolism are connected to broader cellular programs that involve changes in gene expression.

One notable connection is the link between lipid metabolism and the senescence gene expression program. Enzymes that regulate the levels of GPE are critical for maintaining lipid homeostasis and have been implicated in the gene expression program associated with cellular aging. For instance, the accumulation of metabolites in the GPE pathway can influence lipid droplet biogenesis, which is tied to cellular senescence.

Furthermore, grape peel extract (GPE), which should not be confused with the single compound this compound, has been shown to modulate the expression of genes that regulate lipid metabolism in adipose tissue. mdpi.com This extract can upregulate genes controlling lipolysis (fat breakdown) and downregulate those controlling lipogenesis (fat synthesis). mdpi.com Similarly, studies on Gynostemma pentaphyllum extract (also abbreviated as GPE) have demonstrated its ability to increase the mRNA expression levels of genes involved in mitochondrial metabolism and muscle differentiation in C2C12 myotubes. nih.govkoreamed.org These extracts contain a multitude of compounds, and their effects on gene expression highlight how modulating lipid-related pathways can have significant downstream effects on the transcriptome.

Derivatives of GPE have also been utilized in a biotechnological context to influence gene expression. Fluorinated GPE derivatives have been used as helper lipids in cationic lipid-mediated gene delivery systems, enhancing the efficiency of gene transfection both in vitro and in vivo. nih.gov

The regulation of gene expression is a complex process involving transcription factors, repressors, and the accessibility of chromatin. khanacademy.orgkhanacademy.org While plant hormones like auxin directly regulate gene expression through interactions with specific DNA elements and transcription factors, the influence of lipids like GPE is typically more indirect, occurring through their impact on cellular signaling and metabolic states that, in turn, affect gene regulatory networks. nih.gov

The table below presents research findings on the influence of GPE-related compounds and pathways on gene expression.

| Research Finding | Gene(s)/Program Affected | Organism/System Studied |

| Enzymes regulating GPE levels are implicated in the senescence gene expression program. | Senescence-associated genes | General (review) |

| Grape peel extract modulates genes regulating lipid metabolism. mdpi.com | Lipolysis and lipogenesis genes | Mice |

| Gynostemma pentaphyllum extract increases expression of mitochondrial and muscle-related genes. nih.govkoreamed.org | Ppargc1a, Esrra, Mct1, Fndc5, Gys, Cpt1b | Murine C2C12 myoblasts |

| Fluorinated GPE derivatives enhance gene delivery. nih.gov | Transfected genes | In vitro and in vivo models |

| ALOX5 gene expression is increased in peripheral blood cells of SLE patients, where GPE derivatives are altered. researchgate.net | ALOX5 | Systemic Lupus Erythematosus (SLE) patients |

Role in Cellular Homeostasis and Metabolic Regulation

Cellular homeostasis involves maintaining a stable internal environment, and the regulation of lipid composition is a critical aspect of this. nih.govethz.ch GPE and the broader class of phosphatidylethanolamines (PE) are key players in maintaining the structural and functional integrity of cellular membranes. nih.gov Cells dynamically adjust their lipid composition to meet biological demands and adapt to environmental changes. nih.govethz.ch

A key homeostatic mechanism involves maintaining a balance between different phospholipid classes. For example, in response to a deficiency in ethanolamine (B43304) plasmalogens (a type of ether lipid), cells compensate by increasing the levels of diacyl phosphatidylethanolamine (B1630911) (PE). nih.gov This adaptation ensures that the total amount of ethanolamine-containing phospholipids (B1166683) remains constant, thereby preserving membrane stability. nih.gov However, this compensation can lead to shifts in the fatty acid composition within the PE fraction, potentially having long-term biological consequences. nih.gov

The balance between PE and its deacylated product, GPE, is also important for metabolic regulation. thno.org An altered PE/GPE ratio has been observed in cancer cells and is being investigated as a marker for tumor progression and treatment response. thno.org For instance, treatment of prostate cancer cells with ethanolamine, a precursor for PE synthesis, leads to an increase in PE levels, a decrease in the PE/GPE ratio, and subsequent metabolic stress that can induce apoptosis. thno.org

The table below summarizes research findings on the role of GPE in cellular homeostasis and metabolic regulation.

| Research Finding | Aspect of Homeostasis/Metabolism | Organism/System Studied |

| Cells maintain a constant level of total ethanolamine phospholipids by adjusting PE levels in response to plasmalogen deficiency. nih.gov | Phospholipid homeostasis | Human fibroblasts and mouse brain tissue |

| The PE/GPE ratio is a potential indicator of metabolic stress and tumor burden in cancer. thno.org | Phospholipid metabolism in cancer | Prostate cancer cells |

| Grape peel extract enhances energy expenditure and lipid utilization. mdpi.com | Systemic energy metabolism | Mice |

| Enzymes regulating GPE levels are critical for maintaining lipid homeostasis. | Lipid homeostasis | General (review) |

| Prokaryotic cells remodel their membrane lipid composition to adapt to environmental stress. ethz.ch | Membrane homeostasis | Escherichia coli |

Analytical Methodologies for Glycerophosphoethanolamine Research

Extraction and Sample Preparation Techniques for Lipidomics Analysis

The initial and most critical step in lipidomics is the extraction of lipids from biological samples. The goal is to efficiently isolate lipids while removing interfering substances like proteins and salts. nih.gov The choice of extraction method is crucial and depends on the specific lipid classes of interest and the sample matrix. nih.gov For comprehensive lipid analysis, which includes polar species like GPEtn, several well-established liquid-liquid extraction (LLE) protocols are commonly employed. nih.gov

Commonly used extraction methods include those developed by Folch and Bligh & Dyer, which utilize chloroform (B151607) and methanol (B129727) mixtures. nih.govnih.govacs.org A widely used two-phase extraction method is the Bligh and Dyer (B&D) protocol. biorxiv.org More recent methods, such as those using methyl-tert-butyl ether (MTBE), have been developed as less hazardous alternatives that also offer improved extraction efficiency for certain lipid classes. nih.govacs.org For instance, a revised MTBE protocol has been successfully used for the total lipid extraction from plasma, where methanol and MTBE are sequentially added to the sample, followed by water to induce phase separation. nih.gov The upper organic layer containing the lipids is then collected for analysis. nih.gov

Solid-phase extraction (SPE) is another valuable technique, often used after an initial LLE. nih.gov SPE is particularly useful for targeted lipidomics, as it allows for the fractionation of specific lipid classes, which can be beneficial for isolating less abundant species or for reducing sample complexity before analysis. nih.gov

Regardless of the method, sample handling is a key consideration. To ensure accurate quantification, especially for large-scale studies, it is common practice to spike the sample with a mixture of internal standards before extraction. acs.orgbiorxiv.org After extraction, samples are typically dried and reconstituted in a solvent compatible with the subsequent analytical platform. acs.org

Table 1: Comparison of Common Lipid Extraction Techniques

| Method | Solvents | Key Features | Application Context |

|---|---|---|---|

| Folch | Chloroform, Methanol, Water | A two-phase system effective for extracting lipids from tissues. nih.govnih.govacs.org | Often used for tissue samples. acs.org |

| Bligh & Dyer | Chloroform, Methanol, Water | A modified, less solvent-intensive version of the Folch method, suitable for various biological fluids. nih.govnih.govbiorxiv.org | Widely used for diverse biological samples. nih.gov |

| MTBE (Matyash) | Methyl-tert-butyl ether, Methanol, Water | A safer alternative to chloroform-based methods; provides efficient extraction and a distinct phase separation. nih.govacs.orgnih.gov | Used for total lipid extraction from plasma. nih.gov |

| Solid-Phase Extraction (SPE) | Various | Allows for fractionation of specific lipid classes. nih.gov | Used in targeted lipidomics to isolate specific lipid groups or low-abundance species. nih.gov |

Chromatographic Separation Techniques

Chromatography is essential for reducing the complexity of lipid extracts prior to mass spectrometric analysis. It separates different lipid classes and individual molecular species, which helps to mitigate issues like ion suppression and allows for more accurate identification and quantification.

Thin-layer chromatography (TLC) is a reliable and established method for the separation of phospholipid classes. researchgate.net In this technique, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) moves up the plate, separating the components based on their differential partitioning between the two phases. researchgate.net

For phospholipid separation, silica gel H plates are often used. ahajournals.org The plates can be developed using solvent systems such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 65:35:7 by volume). ahajournals.org After development, the separated lipid bands can be visualized, for example, by spraying the plate with a fluorescent dye like 0.05% 2,7-dichlorofluorescein in methanol and viewing it under ultraviolet light. ahajournals.org This technique is effective for preparative purification of specific phospholipids (B1166683). ahajournals.org In some applications, acid exposure following TLC separation is used to hydrolyze specific lipids, like lysoplasmalogens, into their constituent parts for further analysis. nih.gov

High-performance liquid chromatography (HPLC) offers higher resolution and efficiency compared to TLC and is a cornerstone of modern lipidomics. srce.hr Both normal-phase and reversed-phase HPLC are used for the analysis of GPEtn and other phospholipids.

Normal-Phase (NP-HPLC) separates lipids based on the polarity of their head groups. ahajournals.org A typical NP-HPLC system might use a silica column with a gradient elution. ahajournals.orgnih.gov For example, a linear gradient from a non-polar solvent mixture like chloroform/methanol/ammonium hydroxide (80:19.5:0.5) to a more polar mixture containing water (e.g., chloroform/methanol/water/ammonium hydroxide, 60:34:5.5:0.5) can effectively separate major phospholipid classes. ahajournals.org NP-HPLC is particularly useful for isolating entire classes of phospholipids, such as GPEtn, from complex mixtures for subsequent detailed analysis. nih.govharvardapparatus.com